Ethofumesate-2-hydroxy

Beschreibung

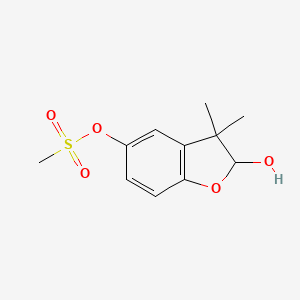

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHJTPLSWOEZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028504 | |

| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26322-82-7 | |

| Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**elucidation of Ethofumesate 2 Hydroxy Formation Pathways and Biotransformation Kinetics**

Precursor Compound Bioconversion and Genesis of Ethofumesate-2-hydroxy

This compound, also identified as NC 8493, primarily originates from the bioconversion of ethofumesate (B166128). nih.gov This process is mediated by enzymatic systems in various organisms and can also be influenced by abiotic environmental factors.

In biological systems, the formation of this compound is an enzymatically driven process. In vitro studies using human liver microsomes have demonstrated that cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of ethofumesate. Specifically, these enzyme systems catalyze the oxidation of the parent compound to form this compound. researchgate.net

In plants, ethofumesate is metabolized into its 2-hydroxy and 2-oxo derivatives. researchgate.net Studies in various plant species, including sugar beets, ryegrass, and wheat, have consistently identified this compound (2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate) as a major metabolite. regulations.gov This conversion is a key detoxification step within the plant.

While biological processes are the primary route, abiotic transformation can also contribute to the formation of this compound. Ethofumesate is generally stable to hydrolysis at neutral and alkaline pH (pH 7 and 9). nih.gov However, under acidic conditions (pH 5), it undergoes slow hydrolysis to form the hydroxy analogue, which is this compound. nih.gov Photodegradation is another significant abiotic process for the parent ethofumesate, with a half-life of 28 to 31 hours in water, suggesting that photolysis in sunlit surface waters is an important degradation pathway. nih.govpublications.gc.ca

Subsequent Metabolic Fates and Degradation Cascades of this compound

Once formed, this compound is not a terminal metabolite. It undergoes further transformations, leading to a cascade of other metabolic products and eventual mineralization.

This compound serves as a precursor to other significant metabolites. A primary subsequent transformation is its oxidation to 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate, also known as the lactone analog or Ethofumesate-2-keto (NC 9607). regulations.govcambridge.org This lactone can exist in equilibrium with its open-ring form, Ethofumesate-carboxylic acid (NC 20645). regulations.gov In rats, for instance, ethofumesate is extensively metabolized to the water-soluble carboxylic acid metabolite, which is then excreted. regulations.gov

The metabolic cascade initiated by the formation of this compound continues with the breakdown of subsequent metabolites. In plants, the degradation pathway can ultimately lead to the formation of methanesulfonic acid and complete mineralization to carbon dioxide (CO2). researchgate.net This complete degradation to inorganic compounds is a crucial aspect of its environmental dissipation.

Comparative Biotransformation Dynamics of this compound Across Diverse Biological Matrices

The rate of formation and degradation of this compound is highly dependent on the biological and environmental matrix. The dissipation of the parent compound, ethofumesate, which dictates the rate of metabolite formation, varies significantly with soil type and conditions.

In soil, the degradation of ethofumesate is primarily a biological process driven by microorganisms. pjoes.com The dissipation rate follows biphasic first-order kinetics and is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.net For example, the initial half-life of ethofumesate was found to be shorter in silty clay loam (10.09–13.00 days) compared to sandy loam soil (14.54–20.42 days), indicating faster initial biotransformation in soils with higher clay and organic matter content. researchgate.net

In plants, ethofumesate is metabolized relatively quickly, with half-lives reported to range from 4.5 to 7 days in certain turfgrass species. researchgate.net In contrast, animal systems, such as rats, rapidly absorb and metabolize ethofumesate, with most of the compound being eliminated within the first 24 hours after administration, primarily as the carboxylic acid metabolite. regulations.gov

Below is an interactive table summarizing the dissipation kinetics of the precursor compound, ethofumesate, in different soil matrices, which directly influences the formation rate of this compound.

Plant Species-Specific Metabolic Profiling

The metabolism of ethofumesate in plants is a primary determinant of its selectivity and efficacy as a herbicide. The formation of this compound is a significant metabolic step observed in various plant species. Research indicates that plants metabolize ethofumesate into its 2-hydroxy and 2-oxo derivatives, alongside methanesulfonic acid and carbon dioxide.

The rate of metabolism, however, varies significantly among different plant species, which explains the differential tolerance levels observed. For instance, studies on turfgrass species have revealed distinct differences in the absorption and metabolic rates of ethofumesate.

In a comparative study, perennial ryegrass and creeping bentgrass, which are known to be tolerant to ethofumesate, exhibited lower absorption of the herbicide compared to the susceptible species, annual bluegrass. cambridge.orgresearchgate.net Despite absorbing less, the tolerant species demonstrated a more rapid metabolism of the absorbed ethofumesate. The half-life of ethofumesate in these turfgrass species was found to range from 4.5 to 7 days. cambridge.orgresearchgate.net Within 14 days of treatment, these grasses had metabolized, on average, 67% of the absorbed ethofumesate. cambridge.orgresearchgate.net

The differential metabolism rates are a key factor in the selective herbicidal action of ethofumesate. Tolerant species are able to more efficiently detoxify the herbicide, in part through the formation of hydroxylated metabolites like this compound, thereby preventing the herbicidal effects.

Table 1: Comparative Metabolism of Ethofumesate in Different Turfgrass Species

| Plant Species | Ethofumesate Absorption (% of Applied) | Metabolism Half-Life (Days) | Percentage Metabolized (14 Days After Treatment) |

|---|---|---|---|

| Annual Bluegrass (Poa annua) | 33% | 4.5 - 7 | ~67% |

| Creeping Bentgrass (Agrostis stolonifera) | 11% | 4.5 - 7 | ~67% |

| Perennial Ryegrass (Lolium perenne) | 13% | 4.5 - 7 | ~67% |

Microbial Transformation Within Soil and Aquatic Ecosystems

The biotransformation of ethofumesate in soil and aquatic environments is predominantly a microbially mediated process. Microorganisms play a crucial role in the degradation of this herbicide, influencing its persistence and the formation of metabolites, including this compound.

In soil ecosystems, the degradation of ethofumesate is primarily due to aerobic metabolism by soil microorganisms. regulations.gov this compound, identified under the code NC 8493, has been recognized as a major degradate in aerobic soil metabolism studies. regulations.gov The rate of this transformation is influenced by soil properties such as organic matter content, pH, and moisture, which affect microbial activity.

The dissipation kinetics of ethofumesate in soil have been shown to follow first-order kinetics, with the half-life varying depending on the soil type. For example, in a medium silty loam, the half-life (DT50) was observed to be approximately 20.2 days, while in a heavy loamy sand, it was longer at around 31.3 days. pjoes.com This difference is attributed to the higher content of silt, clay, and organic carbon in the medium silty loam, which likely supports a more active microbial community. pjoes.com

In aquatic ecosystems, the degradation of ethofumesate is also driven by microbial activity. The aerobic aquatic metabolism half-life for ethofumesate ranges from 89 to 140 days, indicating a slower degradation process compared to some soil environments. regulations.gov While specific studies detailing the formation of this compound in aquatic systems are less common, its formation as a major metabolite in aerobic soil metabolism suggests that similar pathways are likely to occur in aerobic aquatic environments where microbial communities are active.

Table 2: Biotransformation Kinetics of Ethofumesate in Soil and Aquatic Environments

| Environment | Metabolic Pathway | Key Metabolite | Degradation Half-Life (DT50) |

|---|---|---|---|

| Aerobic Soil | Microbial Metabolism | This compound (NC 8493) | 30 - 122 days |

| Aerobic Aquatic | Microbial Metabolism | Not specified, but this compound is a likely product | 89 - 140 days |

| Anaerobic Soil | Microbial Metabolism | This compound (NC 8493) | 759 days |

**environmental Fate, Transport, and Persistence Dynamics of Ethofumesate 2 Hydroxy**

Pedospheric Environmental Dynamics and Mobility

The fate of Ethofumesate-2-hydroxy in the soil (pedosphere) is governed by a complex interplay of physical, chemical, and biological processes that determine its mobility, persistence, and potential for transport to other environmental compartments.

The mobility of this compound in soil is largely controlled by its adsorption to soil particles. While specific sorption coefficients for this compound are not extensively documented in publicly available literature, its behavior can be inferred from its parent compound, Ethofumesate (B166128). Ethofumesate generally demonstrates moderate to high mobility in soil, with reported organic carbon-normalized sorption coefficient (Koc) values ranging from 55 to 500 mL/g. One assessment by the U.S. Environmental Protection Agency found Koc values for ethofumesate to be in the range of 124 to 209 L/kg-OC, classifying it as moderately mobile.

The adsorption of the parent compound, ethofumesate, shows a positive correlation with the soil's organic carbon content. As a hydroxylated metabolite, this compound is more polar than its parent compound. This increased polarity typically leads to lower adsorption to soil organic matter and, consequently, higher mobility. Studies on the parent compound have shown that amending soil with high-sorbent materials like biochar or organoclays can significantly increase adsorption and reduce mobility, a principle that would also apply to its metabolites.

Sorption Coefficients for Parent Compound Ethofumesate

| Parameter | Value Range | Soil Mobility Classification | Source |

|---|---|---|---|

| Koc (mL/g) | 55 - 500 | Moderate to High | |

| Koc (L/kg-OC) | 124 - 209 | Moderate |

Given its expected moderate to low sorption in soil, this compound possesses a significant potential for leaching into subsurface environments. The parent compound, ethofumesate, is recognized for its potential to leach into groundwater, particularly in permeable soils with a shallow water table. Supporting this, this compound (identified by its reference code NC 8493) has been explicitly identified as a known groundwater metabolite of ethofumesate. This indicates that not only does the parent compound leach, but its transformation product, this compound, is also transported through the soil profile into groundwater systems. The detection of pesticide degradates in groundwater is a common phenomenon, as they are often more mobile and persistent than the parent pesticide.

This compound is an intermediate in the degradation pathway of ethofumesate, which is primarily facilitated by soil microorganisms. The degradation rate of the parent compound, and by extension its metabolites, is highly variable and dependent on environmental conditions. The half-life (DT50) of ethofumesate in soil can range from as short as 3 days in biologically active turfgrass to over 100 days in colder, drier conditions. In laboratory studies, the half-life of ethofumesate in soil has been reported to be between 5 and 14 weeks, while other assessments suggest it is slowly degraded with half-lives of 83 to 122 days. The persistence of this compound is intrinsically linked to these processes; it is formed as ethofumesate degrades and is subsequently subjected to further microbial breakdown.

Reported Soil Half-Life (DT50) for Parent Compound Ethofumesate

| Soil Condition | Half-Life (DT50) | Source |

|---|---|---|

| Turfgrass | 3 days | |

| Bare Soil | 51 days | |

| General Soil | 5 - 14 weeks (35 - 98 days) | |

| Aerobic Soil | 83 - 122 days |

The environmental fate of this compound is profoundly influenced by various soil physicochemical properties.

Soil Organic Matter : Higher organic matter content generally increases the adsorption of organic compounds. This would likely decrease the mobility and bioavailability of this compound for microbial degradation.

Soil Texture : The relative proportions of sand, silt, and clay affect water movement and, therefore, the leaching potential of solutes. For the parent compound, degradation was observed to be faster in a medium silty loam with higher organic carbon than in a heavy loamy sand.

Soil pH : Soil pH can impact the rate of chemical degradation and is a critical factor controlling the diversity and activity of microbial communities responsible for biodegradation.

Moisture and Temperature : Microbial activity is highly dependent on adequate moisture and favorable temperatures. The degradation of ethofumesate is typically faster under warm and moist conditions compared to cold and dry conditions, a principle that extends to its metabolites.

Hydrospheric Behavior and Dissipation Processes

In aquatic environments (the hydrosphere), this compound is subject to degradation through chemical and light-induced processes.

Hydrolysis is a chemical process where water reacts with a substance, breaking it down. The parent compound, ethofumesate, is generally stable to hydrolysis at neutral (pH 7) and alkaline (pH 9) conditions. However, under acidic conditions (pH 5), it undergoes slow hydrolysis to form its hydroxy analogue, this compound, with a calculated half-life of 940 days. This indicates that abiotic hydrolysis in acidic surface or groundwaters is a direct, albeit slow, pathway for the formation of this compound.

Photolysis, or degradation by sunlight, is a more significant dissipation pathway for ethofumesate in aquatic systems. The phototransformation half-life for the parent compound in water is approximately 31 hours, suggesting that it degrades relatively quickly in sunlit surface waters. As a related benzofuran (B130515) compound, this compound is also expected to be susceptible to photolytic degradation. The rate of photolysis in natural waters can be influenced by water quality parameters such as the concentration of dissolved organic carbon, nitrate-nitrogen, and suspended solids.

Sediment-Water Partitioning and Aquatic Mobility

The aquatic mobility of this compound, a major metabolite of the herbicide ethofumesate, is governed by its partitioning behavior between the water column and sediment. This partitioning is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental Koc values for this compound are not widely available in scientific literature, the behavior of the parent compound, ethofumesate, provides a crucial benchmark for understanding its likely mobility.

Ethofumesate is classified as moderately mobile in soil and sediment systems. regulations.gov Laboratory studies have measured its Koc values in various soil and sediment types, with results generally ranging from 124 to 209 L/kg. regulations.gov This moderate sorption potential suggests that while a portion of the parent compound will be adsorbed to organic matter in sediment, a significant fraction can remain dissolved in the water column, making it available for transport. regulations.gov The prominence of unextracted residues in aquatic metabolism studies further indicates that ethofumesate and its transformation products can become bound to sediment over time. regulations.gov

This compound, due to the addition of a hydroxyl group, is more polar than its parent compound. This increase in polarity is expected to decrease its affinity for organic carbon in sediment, resulting in a lower Koc value compared to ethofumesate. Consequently, this compound is predicted to be more mobile in aquatic environments than the parent compound, with a greater tendency to remain in the dissolved phase in surface and groundwater. This higher mobility increases its potential for off-site transport in aquatic systems via runoff and water flow.

| Compound | Parameter | Value | Implication for Aquatic Mobility |

|---|---|---|---|

| Ethofumesate (Parent) | Koc (L/kg) | 124 - 209 regulations.gov | Moderately mobile; partitions to both water and sediment. |

| This compound | Koc (L/kg) | No experimental data found; predicted to be <124 | Expected to be more mobile than the parent compound due to increased polarity. |

Biodegradation in Surface and Groundwater Environments

This compound is a significant transformation product formed during the biodegradation of ethofumesate in aquatic environments. The persistence of the parent compound is a key factor influencing the formation and potential concentration of its metabolites. Studies on the aerobic aquatic metabolism of ethofumesate show that it degrades slowly, with dissipation time (DT50) values ranging from 89 to 140 days. regulations.gov Under anaerobic aquatic conditions, degradation is exceptionally slow, with DT50 values reported between 1,657 and 2,294 days. regulations.gov

| Environment | Condition | DT50 (days) | Relevance to this compound |

|---|---|---|---|

| Aquatic System | Aerobic | 89 - 140 regulations.gov | Slow degradation of parent leads to sustained formation of the metabolite. |

| Aquatic System | Anaerobic | 1,657 - 2,294 regulations.gov | Very slow degradation of parent indicates long-term potential for metabolite formation in oxygen-depleted zones. |

Atmospheric Distribution and Volatilization Considerations

The potential for a chemical to be distributed in the atmosphere is primarily determined by its volatility, which is indicated by its vapor pressure and Henry's Law constant. For the parent compound, ethofumesate, these values are very low. It has a reported vapor pressure of 2.2 x 10⁻⁷ Torr (2.9 x 10⁻⁵ Pa) and a Henry's Law constant of 1.5 x 10⁻⁹ atm·m³/mol. regulations.govregulations.gov These properties classify ethofumesate as non-volatile, indicating that volatilization from soil or water surfaces is not a significant route of environmental dissipation. regulations.govregulations.gov

Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not available in the reviewed scientific reports. hpc-standards.com However, based on its chemical structure, its volatility is expected to be even lower than that of the parent compound. The presence of the hydroxyl (-OH) group increases the molecule's polarity and its potential for hydrogen bonding, which typically leads to a substantial decrease in vapor pressure and, consequently, a lower tendency to volatilize. Therefore, this compound is not expected to be present in the atmosphere in significant quantities or to be subject to long-range atmospheric transport.

| Compound | Vapor Pressure | Henry's Law Constant | Atmospheric Potential |

|---|---|---|---|

| Ethofumesate (Parent) | 2.2 x 10⁻⁷ Torr regulations.gov | 1.5 x 10⁻⁹ atm·m³/mol regulations.gov | Very low; not expected to volatilize significantly. |

| This compound | No data available; predicted to be lower than parent | No data available; predicted to be lower than parent | Extremely low; considered non-volatile. |

Advanced Environmental Modeling Approaches for Predicting this compound Fate

Predicting the environmental concentrations of pesticide metabolites like this compound is a critical component of risk assessment. mdpi.com Advanced environmental fate models are essential tools for this purpose, as they can simulate the complex processes of chemical transport and transformation in soil, water, and air. researchgate.net

Models such as the Soil and Water Assessment Tool (SWAT), Pesticide Leaching Model (PELMO), and PRZM (Pesticide Root Zone Model) are widely used in regulatory assessments to estimate exposure in surface water and groundwater. mdpi.comnih.govstone-env.com Modern versions of these models, like SWAT+, have enhanced capabilities to explicitly simulate the formation and subsequent degradation and transport of individual metabolites. mdpi.com

The modeling process for a metabolite follows a tiered, sequential approach:

Parent Compound Simulation: The model is first used to predict the fate and transport of the parent herbicide, ethofumesate.

Metabolite Formation: Based on the degradation rate of the parent (e.g., the DT50 values from aquatic studies), the model calculates the rate and amount of this compound being formed in a specific environmental compartment (e.g., the top layer of sediment).

Metabolite Fate Simulation: The model then simulates the fate of the newly formed this compound as a distinct chemical. This requires specific input parameters for the metabolite, including its Koc value, its own degradation half-life (DT50), and its volatility.

A significant challenge in accurately modeling the fate of this compound is the lack of specific experimental data for these key input parameters. rsc.orgdtu.dk In such cases, modelers may rely on data from the parent compound as a surrogate or use Quantitative Structure-Activity Relationship (QSAR) models to estimate the metabolite's properties based on its chemical structure. These estimations, while useful, introduce a degree of uncertainty into the model predictions. chemrxiv.org Therefore, model outputs are often used as conservative estimates to ensure environmental protection.

| Model | Primary Application | Capability for Metabolite Modeling |

|---|---|---|

| SWAT (Soil and Water Assessment Tool) | Watershed-scale surface water quality | Yes, recent versions (e.g., SWAT+) can explicitly simulate metabolite formation and transport. mdpi.com |

| PRZM-GW (Pesticide Root Zone Model - Groundwater) | Leaching to groundwater | Yes, can model metabolite formation in the soil profile and subsequent leaching. |

| VFSMOD (Vegetative Filter Strip Model) | Simulating runoff reduction | Can be used in conjunction with other models to assess mitigation measures for both parent and metabolite. |

| PELMO (Pesticide Leaching Model) | Leaching to groundwater in European scenarios | Yes, includes modules for simulating metabolite behavior. nih.govresearchgate.net |

**advanced Analytical Methodologies for Research and Quantification of Ethofumesate 2 Hydroxy**

Comprehensive Extraction and Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate Ethofumesate-2-hydroxy from the sample matrix, concentrate it, and remove interfering substances. The choice of technique is dictated by the matrix's complexity, the analyte's physicochemical properties, and the required detection limits.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for the purification of this compound. In LLE, the sample is partitioned between two immiscible liquid phases. For instance, in the analysis of total ethofumesate (B166128) residues, including its metabolites, samples are often partitioned using solvents like hexane (B92381) against an aqueous sodium hydroxide (B78521) (NaOH) solution. nih.govnih.gov Dichloromethane has also been utilized for extracting ethofumesate from water samples. nih.gov

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE by passing the sample through a solid sorbent that retains the analyte. Subsequent elution with a small volume of a strong solvent releases the concentrated analyte. For the cleanup of ethofumesate and its metabolites, silica (B1680970) gel and C18 (octadecyl) cartridges are commonly employed. nih.govnih.gov The selection of the sorbent and elution solvents is optimized to maximize recovery of the polar hydroxy metabolite while minimizing co-extraction of matrix components.

Table 1: Exemplary Extraction Parameters for Ethofumesate and Metabolites

| Technique | Matrix | Solvent/Sorbent | Key Parameters | Reference |

|---|---|---|---|---|

| LLE | Food (Garlic, Onion) | Hexane / NaOH Solution | Partitioning between hexane and aqueous layers to separate parent compound from metabolites. | nih.govnih.gov |

| SPE | Food (Garlic, Onion) | Silica Gel Cartridge | Used for cleanup of both the parent compound and its metabolites after initial extraction and partitioning. | nih.govnih.gov |

| SPE | Herbal Medicine | SepPak C18 and DSC-NH2 columns | Sequential cleanup using different phases to remove a wide variety of matrix components. | lcms.cz |

Modern analytical laboratories are increasingly adopting microextraction techniques that significantly reduce solvent consumption, sample volume, and analysis time. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a prominent example. bgb-analytik.com Originally developed for pesticide analysis in fruits and vegetables, its application has expanded to more complex matrices like soil and black pepper. lcms.cznih.gov The QuEChERS approach involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a subsequent dispersive SPE (dSPE) cleanup step with sorbents like primary secondary amine (PSA) or C18. nih.govnih.gov This methodology has been successfully applied to the analysis of ethofumesate, demonstrating its utility for its metabolites as well. bgb-analytik.comnih.gov

Solid-phase microextraction (SPME) is another powerful technique, particularly for water samples. It uses a fused-silica fiber coated with a stationary phase to extract analytes directly from the sample. A method using a polyacrylate fiber has been developed for the determination of ethofumesate, among other herbicides, with detection limits as low as 0.02 µg/L. nih.gov

Automation is increasingly integrated into sample preparation workflows to enhance throughput and reproducibility. Automated systems can perform homogenization, extraction, cleanup, and concentration steps, significantly reducing manual labor and the potential for error. sepscience.comselectscience.net Such automated platforms can be configured to handle QuEChERS and other SPE-based protocols, preparing samples for direct injection into chromatographic systems. sepscience.comselectscience.netnih.gov

State-of-the-Art Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other compounds in the purified extract before detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages.

HPLC, particularly in reversed-phase (RP) mode, is well-suited for the analysis of polar, non-volatile compounds like this compound. RP-HPLC methods often use C18 columns with a mobile phase consisting of a methanol/water or acetonitrile/water mixture. thermofisher.cn

A significant area of research for this compound is chiral separation. Since the parent herbicide ethofumesate is chiral, its metabolites can also exist as enantiomers. Dynamic HPLC experiments have been crucial in evaluating the stereolability of this compound. researchgate.net These studies have shown that the enantiomers of this compound can undergo extensive racemization at ambient temperatures, which complicates enantioselective analysis. researchgate.net This process is understood to be a bimolecular reaction facilitated by acid and base catalysis. researchgate.net The use of polysaccharide-based chiral stationary phases (CSPs) is common for resolving chiral compounds. researchgate.net

Table 2: Typical HPLC Conditions for Ethofumesate Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | LiChrospher 60 RP-select B (C18) | Separation of ethofumesate and related compounds. | thermofisher.cn |

| Mobile Phase | Methanol/Water (60/40, V/V) | Elution of analytes in reversed-phase mode. | thermofisher.cn |

| Detection | UV-DAD at 230 nm | Quantification based on UV absorbance. | thermofisher.cn |

| Chiral Stationary Phase | Polysaccharide-type | Enantiomeric separation of chiral metabolites. | researchgate.net |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound is not sufficiently volatile for direct GC analysis due to its polar hydroxyl group, it can be analyzed after a derivatization step. For instance, in methods for total ethofumesate residues, metabolites are sometimes converted to a more stable and volatile form, such as 2-keto-ethofumesate, through chemical reactions involving acetic anhydride. nih.govnih.gov

For highly complex samples where standard GC separation is insufficient, multidimensional gas chromatography (MDGC) offers significantly enhanced resolving power. researchgate.net Techniques like comprehensive two-dimensional GC (GC×GC) separate the sample on two different columns (e.g., non-polar followed by polar), providing a much greater separation space. vscht.cz This is particularly valuable for resolving target analytes from co-eluting matrix components, thereby improving detection limits and identification confidence. researchgate.netvscht.cz While specific applications of MDGC for this compound are not widely documented, the technique's proven success in general pesticide residue analysis makes it a powerful tool for future research. nih.govvscht.cz

High-Resolution Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS), coupled with chromatography, is the definitive technique for the detection and structural confirmation of this compound. Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

For structural elucidation and unequivocal identification, high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap systems, are indispensable. thermofisher.cnresearchgate.netnih.gov HRMS provides highly accurate mass measurements of both the molecular ion and its fragment ions, allowing for the determination of the elemental composition of an unknown compound with high confidence. nih.govresearchgate.net This capability is critical for identifying novel metabolites or confirming the structure of known ones like this compound in complex biological or environmental samples. The fragmentation patterns generated in the mass spectrometer provide key structural information, serving as a "fingerprint" for the molecule. researchgate.netuef.fi

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification

Mass spectrometry, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a cornerstone for the trace analysis of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it an indispensable tool for identifying and quantifying this metabolite in complex samples. nih.gov

Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS) provide high-resolution mass data, which is crucial for identifying unknown metabolites. researchgate.net In a typical LC-MS/MS workflow, this compound is first separated from other sample components on an LC column. The analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented via collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process of Multiple Reaction Monitoring (MRM) provides a highly specific signature for the target analyte, minimizing matrix interference and allowing for detection at very low concentrations. nih.gov

The fragmentation pattern obtained from MS/MS is critical for both structural confirmation and metabolite identification. By analyzing the masses of the fragment ions, researchers can deduce the structure of potential metabolites formed from the parent compound, ethofumesate. nih.govmdpi.com For instance, an analytical method was developed for the parent compound, ethofumesate, and its metabolites, 2-keto-ethofumesate (KET) and open-ring-2-keto-ethofumesate (OKET), using GC-MS/MS. nih.govresearchgate.net This method demonstrated excellent sensitivity, with limits of detection (LOD) around 0.0005 mg/kg. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) - Quantifier | Specific fragment for quantification |

| Product Ion 2 (m/z) - Qualifier | Specific fragment for confirmation |

| Collision Energy (eV) | Optimized for characteristic fragmentation |

| Limit of Quantification (LOQ) | Typically in the µg/kg or µg/L range |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

While mass spectrometry is exceptional for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of molecules like this compound. core.ac.uk NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govresearchgate.net

For the structural characterization of this compound, a suite of NMR experiments is typically employed:

¹H NMR: Provides information on the number and types of hydrogen atoms, their chemical environment, and neighboring protons through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule's backbone.

2D NMR Techniques: These experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and identifying quaternary carbons. core.ac.uk

By combining the data from these experiments, researchers can piece together the complete, unambiguous structure of this compound, confirming the position of the hydroxyl group and the integrity of the benzofuran (B130515) ring system. researchgate.net

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Moieties of this compound

| Atom Type | Structural Moiety | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Benzofuran Ring) | 6.5 - 8.0 |

| ¹H | CH-OH (Hydroxy group position) | 4.0 - 5.5 |

| ¹H | -O-CH₂-CH₃ (Ethoxy group) | 3.5 - 4.5 (CH₂) and 1.0 - 1.5 (CH₃) |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | C-OH (Carbon bearing hydroxyl group) | 60 - 80 |

| ¹³C | -O-CH₂-CH₃ (Ethoxy group) | 60 - 70 (CH₂) and 10 - 20 (CH₃) |

Application of Isotopic Tracing and Radiometric Analysis in Metabolic and Environmental Studies

Isotope tracing is a powerful technique used to track the movement and transformation of a compound through a biological or environmental system. nih.gov By synthesizing this compound with a stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotope at a specific position in its molecular structure, researchers can follow its fate.

In metabolic studies, isotope-labeled this compound can be introduced to an organism or cell culture. Subsequent analysis of downstream products using mass spectrometry can reveal the labeled atom's incorporation into various metabolites, thereby elucidating metabolic pathways. nih.gov

In environmental fate studies, ¹⁴C-labeled this compound is particularly useful. researchgate.net After application to soil or aquatic systems, radiometric analysis techniques, such as liquid scintillation counting or combustion analysis, can quantify the distribution of radioactivity in different compartments:

Parent compound remaining in soil or water

Amount taken up by plants or microorganisms

Metabolites formed in the soil/water

Volatilization into the air (as ¹⁴CO₂)

Leaching into lower soil layers or groundwater

These studies are essential for understanding the persistence, degradation, and mobility of this compound in the environment. The mass balance, which compares the total radioactivity recovered from all compartments to the amount initially applied, is a critical measure of the experiment's quality. researchgate.net

Rigorous Method Validation, Quality Assurance, and Interlaboratory Harmonization for this compound Analysis

To ensure that analytical data for this compound are reliable, comparable, and fit for purpose, analytical methods must undergo rigorous validation and be subject to continuous quality assurance protocols. International harmonization of these practices is crucial for regulatory acceptance and data sharing. nih.gov

Method Validation: The validation process demonstrates that an analytical method is suitable for its intended use. apvma.gov.au Key performance characteristics are evaluated according to established guidelines, such as those from SANTE or EURACHEM. eurl-pesticides.eunih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by analyzing samples spiked with a known amount of this compound. apvma.gov.au

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. semanticscholar.org

Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.

Table 3: Typical Method Validation Parameters and Acceptance Criteria for Pesticide Residue Analysis

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |

| Accuracy (Mean Recovery) | 70% - 120% nih.gov |

| Precision (Repeatability RSD) | ≤ 20% nih.gov |

| Specificity/Selectivity | No significant interference at the analyte's retention time |

Quality Assurance and Interlaboratory Harmonization: Quality assurance involves ongoing measures to ensure data quality. This includes the regular analysis of quality control samples, use of certified reference materials (CRMs), and adherence to standard operating procedures. nih.gov Interlaboratory harmonization is achieved through participation in proficiency testing (PT) schemes, where multiple laboratories analyze the same sample. researchgate.netusda.gov This process helps to identify and correct for inter-laboratory bias, ensuring that results are comparable regardless of where the analysis was performed. nih.govresearchgate.net

**biochemical and Ecological Interactions of Ethofumesate 2 Hydroxy in Environmental Systems**

Molecular and Cellular Mechanisms of Action (if inherent activity)

While primarily considered a metabolite in the detoxification pathway of ethofumesate (B166128), some evidence suggests that Ethofumesate-2-hydroxy may possess inherent herbicidal activity.

The mode of action attributed to this compound involves the inhibition of lipid synthesis. This disruption interferes with the formation of cell membranes, which is essential for cell integrity and growth. By targeting and inhibiting key biochemical pathways necessary for weed growth, the compound can lead to the decline and death of susceptible plant species.

Studies on the parent compound, ethofumesate, have also shed light on potential enzymatic interactions. For instance, racemic ethofumesate and its individual enantiomers have been shown to decrease the activity of cytochrome P450 form CYP2C19 in human liver microsomes, indicating a potential for interaction with metabolic enzymes.

The primary interaction of this compound at the cellular level is linked to its effect on lipid biosynthesis. This mechanism is characteristic of the herbicide group to which its parent compound belongs (HRAC Group K3 / WSSA Group 8). By impeding the production of very long-chain fatty acids, essential components of plant waxes and membranes, the compound disrupts critical physiological processes, leading to the observed herbicidal effects.

Role of this compound in Phenotypic Expression of Herbicide Resistance

The metabolic conversion of ethofumesate to this compound is a key factor in how organisms, particularly plants, tolerate or develop resistance to the parent herbicide.

The formation of this compound is a crucial step in the detoxification of ethofumesate in plants. This metabolic process transforms the active herbicide into a more polar, and typically less toxic, compound that can be more easily sequestered or further metabolized. In organisms that exhibit resistance to ethofumesate, this detoxification process may be enhanced.

Non-target-site resistance (NTSR) is a common mechanism where weeds evolve the ability to withstand herbicides through enhanced metabolism. This often involves the upregulation of enzyme systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs), which accelerate the breakdown of the herbicide into metabolites like this compound. Therefore, the rapid conversion to this compound can be a direct contributor to the resistance phenotype by preventing the parent herbicide from reaching its target site at a lethal concentration.

The genetic basis for enhanced herbicide metabolism is complex and can involve changes in the regulation of genes encoding detoxification enzymes. In resistant weed biotypes, this can manifest as:

Gene Duplication: An increase in the copy number of genes responsible for metabolic enzymes can lead to higher protein expression and faster herbicide detoxification.

Upregulation of Gene Expression: Changes in promoter regions or transcription factors can lead to increased transcription of detoxification genes, resulting in higher enzyme levels.

While specific genetic studies detailing the precise genes controlling the hydroxylation of ethofumesate in resistant weeds are not extensively documented, the principles of NTSR are well-established for other herbicides. The evolution of resistance is often driven by the selection of individuals within a weed population that possess a genetic predisposition for more rapid metabolic detoxification, a process in which the formation of this compound is a key outcome.

Ecotoxicological Assessment Frameworks and Ecological Risk Characterization Methodologies

The ecotoxicological assessment of a pesticide like ethofumesate invariably includes the evaluation of its major metabolites, such as this compound. Regulatory bodies use a structured framework to characterize potential ecological risks.

This process involves several key stages:

Problem Formulation: This initial stage defines the scope of the assessment, identifying the environmental compartments of concern and the species that may be exposed.

Analysis Phase: This phase has two main components:

Exposure Characterization: This involves determining the predicted environmental concentrations (PECs) or estimated environmental concentrations (EECs) of the substance. It considers the pesticide's application rates, its environmental fate (persistence, degradation, mobility), and the formation of metabolites like this compound.

Effects Characterization (Ecotoxicity): This involves evaluating the toxicological effects of the compound on a range of non-target organisms (e.g., fish, invertebrates, plants) to determine endpoints like the LC50 (lethal concentration for 50% of test organisms).

Risk Characterization: In this final stage, the exposure and effects data are integrated to estimate risk. A common method is the calculation of a Risk Quotient (RQ), which is the ratio of the estimated exposure to a measured toxicological endpoint.

RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Endpoint (e.g., LC50)

A high RQ value suggests a greater potential for risk to non-target organisms. This deterministic approach provides a screening-level estimate that helps identify situations of high or low risk. For a comprehensive assessment, the risk from significant metabolites is considered alongside the parent compound.

Interactive Data Table: Ecotoxicological Risk Assessment Components

| Assessment Component | Description | Relevance to this compound |

| Problem Formulation | Defines assessment goals and identifies potential ecological receptors and exposure pathways. | Considers the risk of this compound leaching into groundwater or remaining in soil, affecting soil organisms, aquatic life, and non-target plants. |

| Exposure Characterization | Estimates the concentration of the chemical in various environmental media (soil, water, air). | Models the formation rate of this compound from the parent compound and its subsequent persistence and mobility in the environment. |

| Effects Characterization | Determines the adverse effects on non-target species through laboratory and field studies. | Involves specific toxicity testing on this compound to establish endpoints (e.g., LC50, EC50) for relevant aquatic and terrestrial organisms. |

| Risk Characterization | Integrates exposure and effects data to evaluate the likelihood of adverse ecological effects. | Calculates the Risk Quotient (RQ) for this compound to determine if its environmental concentration poses a risk to sensitive species. |

Development and Application of Biomarkers for Environmental Exposure Assessment

Biomarkers are critical tools in environmental epidemiology for assessing the risks associated with chemical exposure. nih.gov They are broadly categorized as biomarkers of exposure, which measure the compound or its metabolites in the body, and biomarkers of effect, which indicate cellular changes or damage resulting from exposure. mdpi.com For nonpersistent chemicals, urine is often considered the optimal matrix for biomarker measurement due to rapid metabolism and excretion. nih.gov

While there is a recognized need for appropriate biomarkers for many pesticides, specific biomarkers for this compound are not extensively documented in scientific literature. nih.gov Genotoxicological biomonitoring is often employed to assess genetic risk from exposure to multiple chemicals, but this provides a general rather than a compound-specific measure of effect. nih.gov The assessment of exposure to this compound currently relies on direct analytical measurement in environmental and biological samples. For instance, the detection of this compound in kale grown on both rural and urban farms serves as a direct indicator of its environmental presence and potential for dietary exposure. nih.gov Future research could focus on identifying specific protein adducts or metabolic byproducts that could serve as sensitive and specific biomarkers of exposure to this compound.

| Farming Site Location | Number of Samples with Detections | Concentration Range (μg/kg) | Reference |

|---|---|---|---|

| Rural Site R2 | 1 | 18.72 | nih.gov |

| Rural Site R4 | 6 | >51 | nih.gov |

Enantioselective Ecotoxicology of Chiral this compound and its Implications

Ethofumesate is a chiral herbicide, meaning it exists as a mixture of stereoisomers (enantiomers) that are mirror images of each other. researchgate.netregulations.gov this compound is also a chiral metabolite. researchgate.netresearchgate.net Enantiomers of the same compound can have identical physical-chemical properties but often exhibit different biological activities, including toxicity and degradation rates. nih.govjuniperpublishers.com This phenomenon, known as enantioselectivity, is a critical consideration in ecotoxicology. nih.gov

Research on the parent compound, ethofumesate, has demonstrated enantioselective behavior. The R-enantiomer of ethofumesate exhibits greater herbicidal activity against the sensitive plant species Portulaca grandiflora than the S-enantiomer. nih.gov This implies that one enantiomer is primarily responsible for the desired herbicidal effect, while the other may contribute unnecessarily to the environmental chemical load. nih.gov

Despite the differences in biological activity, studies have shown that the adsorption, degradation, and leaching of ethofumesate enantiomers in Mediterranean agricultural soils display negligible enantioselectivity. nih.gov Both enantiomers degrade slowly in soil, with a half-life exceeding 60 days. nih.gov This suggests that once in the soil, both forms of the parent compound persist similarly.

A significant challenge in studying the specific enantioselective ecotoxicology of this compound is its stereolability. Dynamic high-performance liquid chromatography experiments suggest that the enantiomers of this compound may undergo extensive racemization (the conversion of one enantiomer into an equal mixture of both) at ambient temperatures. researchgate.net This process could make enantioselective studies an "unfeasible task," as the individual enantiomers may not remain stable enough for their distinct environmental effects to be assessed. researchgate.net This potential for interconversion complicates the prediction of its environmental behavior and toxicological profile based on the properties of a single enantiomer.

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Herbicidal Activity | R-ethofumesate shows greater activity against Portulaca grandiflora than S-ethofumesate. | Demonstrates biological enantioselectivity, where one isomer is more potent. | nih.gov |

| Soil Degradation | Negligible enantioselectivity; both enantiomers degrade slowly (DT50 > 60 days). | Both isomers persist similarly in the soil environment. | nih.gov |

| Soil Adsorption & Leaching | Negligible enantioselectivity observed. | The environmental mobility of both isomers in soil is similar. | nih.gov |

**emerging Research Frontiers and Future Directions for Ethofumesate 2 Hydroxy Studies**

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The fields of metabolomics and proteomics offer powerful tools for a holistic understanding of the biological effects of xenobiotics like Ethofumesate-2-hydroxy. These technologies can provide a comprehensive snapshot of the molecular changes within an organism upon exposure, moving beyond traditional toxicological endpoints.

Metabolomics: This approach involves the comprehensive analysis of small molecules (metabolites) within a biological system. For this compound, metabolomics could be employed to:

Identify Biomarkers of Exposure: By analyzing the metabolic profile of organisms in contaminated environments, specific metabolites that are altered in the presence of this compound could be identified. These biomarkers would be invaluable for monitoring its presence and biological impact in ecosystems. nih.govfrontiersin.org

Elucidate Mechanisms of Toxicity: Changes in metabolic pathways can reveal the specific biochemical processes disrupted by this compound. nih.gov For instance, alterations in amino acid or lipid metabolism could point to specific enzymatic inhibition or cellular stress responses.

Assess Plant-Metabolite Interactions: In plants, metabolomics can shed light on how they process and respond to this compound, including detoxification pathways and the potential for bioaccumulation. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and functions. In the context of this compound, proteomics can:

Identify Protein Targets: Researchers can identify specific proteins that bind to or are modified by this compound, providing direct insight into its mode of action.

Understand Stress Responses: Exposure to chemical stressors can induce changes in protein expression. Proteomic analysis can reveal the upregulation of stress-response proteins, such as heat shock proteins or antioxidant enzymes, providing a measure of the physiological stress induced by the metabolite.

Discover Degradation Enzymes: By studying microorganisms capable of degrading this compound, proteomics can help identify the specific enzymes and metabolic pathways involved in its breakdown.

The integration of these "omics" technologies can provide a systems-level understanding of the interactions between this compound and biological systems, moving towards a more predictive and mechanistic toxicology. biorxiv.orgdntb.gov.ua

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application for this compound | Expected Outcomes |

|---|---|---|

| Metabolomics | Identification of exposure biomarkers in soil and water organisms. | Early warning indicators of environmental contamination. |

| Metabolomics | Elucidation of toxicological mechanisms in non-target organisms. | A deeper understanding of the risks posed to ecosystems. |

| Proteomics | Identification of specific protein targets and binding sites. | Insights into the molecular mode of action. |

| Proteomics | Characterization of microbial enzymes involved in degradation. | Information for developing bioremediation strategies. |

Development of Advanced Bioremediation and Phytoremediation Strategies for this compound Contamination

As a persistent and mobile metabolite, the removal of this compound from contaminated soil and water is a growing concern. Advanced bioremediation and phytoremediation strategies offer promising, environmentally friendly solutions.

Bioremediation: This process utilizes microorganisms to break down environmental pollutants. nih.gov Future research in this area for this compound will likely focus on:

Isolation and Characterization of Degrading Microbes: Identifying and culturing bacteria and fungi from ethofumesate-contaminated sites that can effectively degrade this compound. nih.govmdpi.com

Metabolic Pathway Elucidation: Determining the specific enzymatic reactions and genetic pathways that microorganisms use to break down the metabolite. mdpi.com This knowledge is crucial for optimizing degradation conditions.

Bioaugmentation and Biostimulation: Developing strategies to introduce specialized microorganisms (bioaugmentation) or to stimulate the activity of indigenous degrading populations (biostimulation) in contaminated environments.

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. nih.govfrontiersin.org For this compound, research is anticipated in:

Screening for Hyperaccumulating Plants: Identifying plant species that can efficiently take up and accumulate this compound from the soil into their tissues.

Rhizodegradation: Investigating the role of plant root exudates in stimulating microbial degradation of the metabolite in the rhizosphere (the soil region directly influenced by root secretions).

Genetic Engineering: Exploring the potential of genetically modifying plants to enhance their uptake, translocation, and degradation capabilities for this compound and other benzofuran-based compounds. researchgate.net

These advanced remediation techniques hold the potential for cost-effective and sustainable cleanup of sites contaminated with this herbicide metabolite.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of this compound Fate

Predicting the environmental fate and transport of pesticide metabolites is a complex challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to develop more accurate and robust predictive models. nih.gov

For this compound, AI and ML can be integrated to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the physicochemical properties and biological activity of a chemical based on its molecular structure. ML algorithms can be trained on existing data for similar compounds to predict the soil sorption, degradation rate, and potential toxicity of this compound.

Enhance Environmental Fate Models: Traditional fate and transport models can be improved by incorporating ML components that can learn from large datasets of environmental monitoring data. usda.govusda.govunipd.itresearchgate.netjst.go.jp This can lead to more accurate predictions of this compound's movement in soil and water under various environmental conditions. usda.govusda.govunipd.itresearchgate.netjst.go.jp

Risk Assessment and Prioritization: AI can be used to analyze vast amounts of data on pesticide use, environmental conditions, and toxicological information to identify areas at high risk of this compound contamination and to prioritize monitoring and remediation efforts. researchgate.net

The application of AI and ML will be instrumental in moving towards a more proactive and predictive approach to managing the environmental risks associated with this compound.

Table 2: Application of AI and Machine Learning in this compound Research

| AI/ML Application | Specific Use for this compound | Potential Benefit |

|---|---|---|

| QSAR Modeling | Predicting soil sorption coefficient (Koc) and half-life. | Faster and more cost-effective estimation of key environmental fate parameters. |

| Enhanced Fate and Transport Models | Improving predictions of leaching potential into groundwater. | More accurate risk assessments for drinking water sources. |

| Risk Assessment and Prioritization | Identifying agricultural regions with a high likelihood of contamination. | Targeted monitoring and implementation of best management practices. |

Socio-Economic and Regulatory Science Considerations for Metabolite Management and Monitoring

The presence of pesticide metabolites like this compound in the environment raises important socio-economic and regulatory questions. Future research in this area will need to address:

Cost-Benefit Analysis of Monitoring Programs: Evaluating the economic implications of establishing widespread monitoring programs for this compound in water resources versus the potential costs associated with human and environmental health impacts. researchgate.netfrontiersin.org

Development of Regulatory Frameworks: Establishing clear guidelines and potential maximum contaminant levels for this compound in drinking water and other environmental compartments. nih.govresearchgate.netumn.eduepa.gov This requires a thorough evaluation of its toxicological profile.

Public Perception and Risk Communication: Understanding public concerns about pesticide metabolites in the environment and developing effective strategies for communicating the risks and the rationale behind management decisions. frontiersin.org

Impact on Agricultural Practices: Assessing how regulations on this compound might influence the use of its parent compound, ethofumesate (B166128), and the potential economic impacts on farmers.

A comprehensive approach that integrates scientific understanding with socio-economic and regulatory considerations is essential for the effective and equitable management of this compound. frontiersin.org

Exploration of Unconventional Biological and Environmental Roles of this compound

While the primary focus of research on this compound has been its role as a metabolite of a herbicide, future studies may uncover unconventional biological and environmental activities. This exploratory research could include:

Allelopathic Potential: Investigating whether this compound itself exhibits any herbicidal or plant growth-regulating properties, which could have implications for non-target plant species in contaminated ecosystems.

Microbial Signaling: Exploring the possibility that this compound could act as a signaling molecule for certain soil microorganisms, potentially influencing microbial community structure and function.

Interactions with Other Contaminants: Studying the synergistic or antagonistic effects of this compound in combination with other pesticides and environmental pollutants, which could alter their combined toxicity and environmental fate.

Endocrine Disrupting Potential: While not extensively studied for this specific metabolite, investigating any potential for this compound to interfere with the endocrine systems of wildlife and humans is a plausible avenue for future toxicological research.

Uncovering such unconventional roles would provide a more complete picture of the environmental significance of this compound beyond its identity as a simple degradation product.

Q & A

Q. What experimental designs mitigate confounding variables in assessing this compound’s ecotoxicological effects on non-target organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.